Fmoc-Cys(Mmt)-OH

Vue d'ensemble

Description

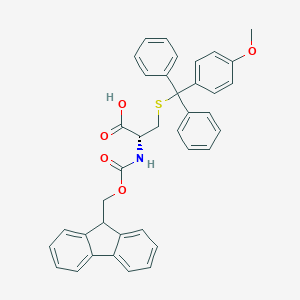

Fmoc-S-4-methoxytrityl-L-cysteine, also known as Fmoc-S-4-methoxytrityl-L-cysteine, is a useful research compound. Its molecular formula is C38H33NO5S and its molecular weight is 615.7 g/mol. The purity is usually 95%.

The exact mass of the compound Fmoc-S-4-methoxytrityl-L-cysteine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fmoc-S-4-methoxytrityl-L-cysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-S-4-methoxytrityl-L-cysteine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Fmoc-Cys(4-méthoxytrityl)-OH : Une analyse complète des applications de recherche scientifique

Synthèse peptidique : Fmoc-Cys(4-méthoxytrityl)-OH est largement utilisé dans la synthèse en phase solide des peptides. Il fournit un groupe protecteur stable pour les résidus cystéine, qui peuvent être déprotégés sélectivement dans des conditions douces sans affecter les autres groupes fonctionnels .

Chimie des protéines : Ce composé est également utilisé en chimie des protéines pour la modification des résidus cystéine dans les protéines. Il permet un étiquetage ou une conjugaison site-spécifique, permettant aux chercheurs d'étudier la structure et la fonction des protéines .

Études comparatives : Fmoc-Cys(4-méthoxytrityl)-OH est souvent comparé à d'autres groupes protecteurs de cystéine afin de déterminer les stratégies les plus efficaces pour la synthèse des peptides et des protéines .

Approches pas à pas et convergentes : Il est utilisé dans les approches pas à pas et convergentes de la synthèse peptidique, démontrant sa polyvalence dans différentes méthodologies synthétiques .

Applications basées sur des résines : Le composé est également disponible sous forme liée à une résine, ce qui est utile pour la synthèse peptidique en phase solide et peut simplifier le processus de purification .

Mécanisme D'action

Target of Action

Fmoc-Cys(4-methoxytrityl)-OH, also known as Fmoc-S-4-methoxytrityl-L-cysteine, is primarily used in the field of peptide and protein science . Its primary targets are the cysteine residues in peptides and proteins . Cysteine is a key amino acid in many therapeutic peptides .

Mode of Action

The compound acts as a protecting group for the cysteine thiol group . It facilitates the protection and subsequent deprotection of cysteine, enabling the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides, whereby amino acid building blocks are coupled to one another via amide bonds . It is involved in the formation of disulfide bonds, which are crucial for the structural stability and function of many proteins .

Result of Action

The use of Fmoc-Cys(4-methoxytrityl)-OH in peptide synthesis results in the formation of complex disulfide-rich peptides and proteins . These peptides and proteins have various biological activities, depending on their specific sequences and structures .

Action Environment

The action of Fmoc-Cys(4-methoxytrityl)-OH can be influenced by various environmental factors, such as pH, temperature, and the presence of other chemical reagents . For instance, the removal of the Fmoc group is typically achieved using a base, and the efficiency of this process can be influenced by the specific base used, its concentration, and the reaction conditions .

Activité Biologique

Fmoc-S-4-methoxytrityl-L-cysteine (Fmoc-Cys(Mmt)-OH) is a protected form of the amino acid cysteine, widely utilized in peptide synthesis due to its unique properties and biological activities. This compound features a 4-methoxytrityl (Mmt) protecting group that provides stability during synthesis while allowing for selective deprotection under mild acidic conditions. The biological activity of this compound is primarily linked to its role in the formation of disulfide bonds, which are critical for the structural integrity and function of many peptides and proteins.

- Molecular Formula : C₃₈H₃₃N₁O₅S

- Molecular Weight : 615.73 g/mol

- CAS Number : 177582-21-7

- Solubility : Soluble in organic solvents; limited solubility in water.

Synthesis and Deprotection

Fmoc-S-4-methoxytrityl-L-cysteine is synthesized through solid-phase peptide synthesis (SPPS). The Mmt group can be selectively removed using trifluoroacetic acid (TFA) in the presence of scavengers, making it advantageous for synthesizing cysteine-containing peptides. This selective deprotection allows researchers to introduce various functional groups or labels to the thiol group of cysteine, enhancing the versatility of peptide design .

Role in Peptide Synthesis

The primary biological activity associated with Fmoc-S-4-methoxytrityl-L-cysteine stems from its incorporation into peptides, particularly those that require disulfide bond formation for stability and activity. The Mmt protecting group allows for the synthesis of complex cyclic peptides and thioether-linked cyclic structures, which are often more biologically active than their linear counterparts .

Case Studies

- Cyclic Peptide Synthesis : Research has demonstrated the utility of Fmoc-S-4-methoxytrityl-L-cysteine in synthesizing cyclic peptides that exhibit enhanced biological activity compared to linear forms. For instance, cyclic peptides containing disulfide bonds formed by cysteine residues have shown improved stability and bioactivity in various assays .

- Antimicrobial Activity : Some studies have explored the antimicrobial properties of peptides synthesized with this compound. These studies indicate that certain cysteine-containing peptides exhibit significant antimicrobial activity against a range of pathogens, potentially due to their ability to disrupt microbial membranes or inhibit essential cellular processes .

- Cancer Research : In cancer research, cysteine derivatives have been investigated for their potential to induce apoptosis in cancer cells. Peptides incorporating this compound have been tested against various cancer cell lines, showing promise in promoting cell death through mechanisms that involve oxidative stress and disruption of cellular signaling pathways .

Summary of Findings

| Study Focus | Findings |

|---|---|

| Cyclic Peptide Synthesis | Enhanced stability and bioactivity compared to linear peptides due to disulfide bond formation. |

| Antimicrobial Activity | Significant activity against various pathogens; mechanisms may involve membrane disruption. |

| Cancer Research | Induction of apoptosis in cancer cells; potential involvement of oxidative stress mechanisms. |

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO5S/c1-43-29-22-20-28(21-23-29)38(26-12-4-2-5-13-26,27-14-6-3-7-15-27)45-25-35(36(40)41)39-37(42)44-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBUWFUSGOYXQX-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451118 | |

| Record name | Fmoc-S-4-methoxytrityl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177582-21-7 | |

| Record name | Fmoc-S-4-methoxytrityl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 177582-21-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes Fmoc-Cys(Mmt)-OH particularly useful in SPPS compared to similar reagents like Fmoc-Cys(Trt)-OH?

A1: this compound offers significantly higher acid lability compared to Fmoc-Cys(Trt)-OH []. This allows for the selective removal of the S-Mmt protecting group in the presence of other acid-sensitive groups like tert-butyl and S-Trt. This selectivity is crucial in SPPS where orthogonal protection strategies are employed to build complex peptides with diverse functionalities. For instance, a study demonstrated the successful synthesis of Tyr1-somatostatin using this compound, where the Mmt group was removed with mild acid treatment (0.5-1.0% TFA) without affecting other protecting groups [].

Q2: How was this compound applied in synthesizing peptides with multiple cysteic acid residues?

A2: Researchers successfully incorporated this compound into the synthesis of a 19-amino acid peptide mimicking the carboxyl-terminal region of bovine rhodopsin []. This peptide contained seven cysteic acid residues, highlighting the reagent's utility in synthesizing sequences rich in post-translationally modified cysteine. The Mmt group was cleaved, and the peptide was simultaneously oxidized and cleaved from the resin using performic acid []. This approach exemplifies the strategic use of this compound for creating peptides with specific modifications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.